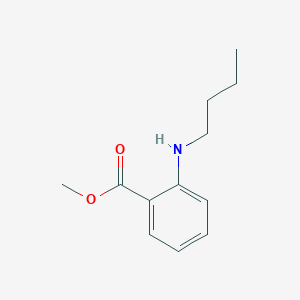
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is a coordination compound that features nickel in the +3 oxidation state
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex typically involves the reaction of nickel salts with maleonitriledithiolato ligands in the presence of tetrabutylammonium ions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and consistency.
化学反应分析
Types of Reactions
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the maleonitriledithiolato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction typically produces nickel(II) complexes. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex has several scientific research applications:
Materials Science: It is used in the development of molecular conductors and magnetic materials due to its unique electronic properties.
Catalysis: The compound serves as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biological Studies: Research has explored its potential as an antimicrobial agent and its interactions with biological molecules.
Industrial Applications: It is investigated for use in electronic devices and sensors due to its conductive properties.
作用机制
The mechanism of action of Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex involves its ability to interact with other molecules through coordination chemistry. The nickel center can undergo redox reactions, facilitating electron transfer processes. The maleonitriledithiolato ligands provide a stable environment for the nickel ion, allowing it to participate in various catalytic cycles. The compound’s electronic properties are influenced by the ligand field, which affects its reactivity and interaction with other molecules .
相似化合物的比较
Similar Compounds
Bis(tetrabutylammonium) Bis(maleonitriledithiolato)nickel(II) Complex: This compound features nickel in the +2 oxidation state and has similar ligand structures but different electronic properties.
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(IV) Complex:
Uniqueness
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is unique due to its +3 oxidation state, which is less common for nickel. This oxidation state provides distinct electronic properties that are valuable in materials science and catalysis. The stability provided by the maleonitriledithiolato ligands also contributes to its uniqueness, making it a versatile compound for various applications .
属性
CAS 编号 |
55401-12-2 |
|---|---|
分子式 |
C24H36N5NiS4 |
分子量 |
581.5 g/mol |
IUPAC 名称 |
1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium |
InChI |
InChI=1S/C16H36N.2C4H2N2S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h5-16H2,1-4H3;2*7-8H;/q+1;;;+3/p-4 |
InChI 键 |
JETKTJCVEPVWKF-UHFFFAOYSA-J |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] |
手性 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+3] |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B3426919.png)
